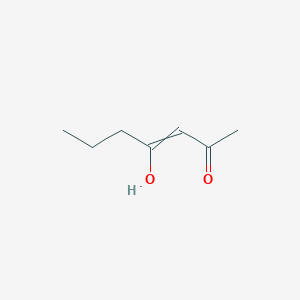

4-Hydroxyhept-3-en-2-one

Description

Properties

CAS No. |

188677-56-7 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-hydroxyhept-3-en-2-one |

InChI |

InChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h5,9H,3-4H2,1-2H3 |

InChI Key |

PWQOIZZJCSSHEV-UHFFFAOYSA-N |

SMILES |

CCCC(=CC(=O)C)O |

Canonical SMILES |

CCCC(=CC(=O)C)O |

Synonyms |

3-Hepten-2-one, 4-hydroxy- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxyhept 3 En 2 One and Its Analogues

Stereoselective Synthesis Approaches for Chiral Hydroxyketones and Enones

Achieving stereocontrol is paramount in modern organic synthesis, particularly for producing enantiomerically enriched compounds. Chiral hydroxyketones and enones are valuable synthons, and various strategies have been devised for their asymmetric synthesis.

The development of pathways that selectively produce one stereoisomer is a significant area of research. For structures like 4-hydroxyhept-3-en-2-one, controlling the chirality at the C4 position is a key objective. Asymmetric synthesis of related chiral tertiary α-hydroxyketones has been achieved through methods like organocatalytic enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by nucleophilic substitution. nih.gov This two-step process can yield α-hydroxyketones without loss of enantiopurity. nih.gov

Another prominent strategy is the asymmetric transfer hydrogenation of β,γ-unsaturated α-diketones, which can provide access to various enantioenriched acyloins (α-hydroxy ketones). researchgate.net These methods often rely on sophisticated transition-metal catalysts or organocatalysts to create the desired stereocenter with high fidelity.

Table 1: Comparison of Asymmetric Synthesis Strategies for Hydroxyketones

| Method | Catalyst Type | Key Transformation | Advantage |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Transition-Metal (e.g., Ru, Rh) | Reduction of a prochiral ketone | High efficiency and enantioselectivity |

| Organocatalytic α-Hydroxylation | Chiral Amine, Phase-Transfer | Direct oxidation adjacent to a carbonyl | Metal-free conditions |

| Decarboxylative Chlorination/Substitution | Chiral Primary Amine | Formation of α-chloroketone intermediate | Access to tertiary α-hydroxyketones nih.gov |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes and whole-cell systems are used to produce enantiomerically pure α-hydroxy ketones with high efficiency and under mild conditions. researchgate.net

Three primary biocatalytic approaches have been developed for this purpose:

Thiamine Diphosphate (ThDP)-Dependent Lyases : These enzymes catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones from inexpensive starting materials. acs.orgnih.gov

Hydrolases for Dynamic Kinetic Resolution (DKR) : Lipases are commonly used to resolve racemic mixtures of hydroxyketones. To overcome the 50% theoretical yield limit of standard kinetic resolution, DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, enabling conversions greater than 90%. acs.orgnih.gov

Whole-Cell Redox Processes : Microorganisms containing dehydrogenases or reductases are employed for the asymmetric reduction of diketones or the selective oxidation of diols. acs.orgnih.gov These systems have the advantage of in-built cofactor regeneration.

An example is the use of 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii (BcBDH), which catalyzes the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org This enzyme has shown effectiveness on a range of aliphatic diketones, including substrates structurally similar to the precursor of 4-hydroxyhept-3-en-2-one. rsc.org

Table 2: Substrate Scope of Bacillus clausii Dehydrogenase in Asymmetric Reduction

| Substrate (Diketone) | Major Product (Hydroxyketone) | Conversion (%) |

|---|---|---|

| 2,3-Pentanedione | 3-Hydroxy-2-pentanone | >99 |

| 2,3-Hexanedione | 3-Hydroxy-2-hexanone | >99 |

| 3,4-Hexanedione | 4-Hydroxy-3-hexanone | >99 |

| 2,3-Heptanedione | 3-Hydroxy-2-heptanone | >99 |

| 5-Methyl-2,3-hexanedione (B78870) | 5-Methyl-3-hydroxy-2-hexanone | >99 |

Data sourced from research on the R-selective 2,3-butanediol dehydrogenase from B. clausii DSM 8716T. rsc.org

Multicomponent Reaction Strategies for Constructing the 4-Hydroxyhept-3-en-2-one Scaffold

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular complexity. nih.govresearchgate.net While a specific MCR for 4-hydroxyhept-3-en-2-one is not prominently documented, the scaffold could theoretically be constructed through a convergent strategy. For instance, a three-component reaction involving a lithium acetylide (derived from propyne), butanal, and a methylating agent could be envisioned as a potential, albeit complex, pathway. The development of novel MCRs remains a key strategy for accessing diverse chemical scaffolds. nih.govrsc.org

Chemo- and Regioselective Synthesis of 4-Hydroxyhept-3-en-2-one

Chemo- and regioselectivity are critical for synthesizing complex molecules with multiple functional groups. In the context of 4-hydroxyhept-3-en-2-one, a key challenge is the selective reaction at one of several potential sites. A plausible synthetic route involves the aldol (B89426) condensation between acetone (B3395972) and butanal. To achieve regioselectivity, this reaction is typically performed under thermodynamic or kinetic control. Using lithium diisopropylamide (LDA) at low temperatures would deprotonate acetone to form the kinetic enolate, which would then react with butanal. This is followed by dehydration to yield the α,β-unsaturated ketone.

Alternatively, the synthesis could start from a diketone precursor, such as heptane-2,4-dione. The chemo- and regioselective reduction of the C4-carbonyl group, while leaving the C2-carbonyl and the potential for enolization intact, would yield the target molecule. Biocatalytic reductions often exhibit excellent chemo- and regioselectivity. For example, the reduction of 5-methyl-2,3-hexanedione by BcBDH primarily yields 5-methyl-3-hydroxy-2-hexanone, demonstrating the enzyme's ability to selectively reduce one of two adjacent carbonyl groups. rsc.org

Synthetic Routes Involving Ring Transformations and Rearrangements to Hydroxyheptenone Structures

More intricate synthetic routes can provide access to hydroxyheptenone structures through ring transformations and molecular rearrangements. These pathways often build complexity within a cyclic framework before a final ring-opening or rearrangement step reveals the target acyclic scaffold.

While specific examples leading directly to 4-hydroxyhept-3-en-2-one are specialized, general methodologies include:

Rearrangement of Epoxy Ketones : α,β-Epoxy ketones can undergo acid- or base-catalyzed rearrangements. A suitably substituted cyclic epoxy ketone could potentially rearrange to form a linear hydroxyenone structure.

Ring-Opening of Dihydropyrans : The acid-catalyzed hydrolytic ring-opening of substituted dihydropyrans is a classic method for generating δ-hydroxy carbonyl compounds, which can be subsequently dehydrated to form enones.

Ozonolysis of Cyclic Alkenes : The oxidative cleavage of a cyclic alkene, such as 1-propylcyclopentene, via ozonolysis followed by a reductive workup could yield a linear keto-aldehyde, which could then be elaborated into the target hydroxyenone.

Claisen Rearrangement : The Claisen rearrangement of an allyl vinyl ether, such as the one formed from 1-penten-3-ol (B1202030) and ethyl vinyl ether, would produce a γ,δ-unsaturated aldehyde. Subsequent oxidation and isomerization could lead to the desired α,β-unsaturated hydroxyketone scaffold.

These methods, while often requiring multiple steps, provide alternative and powerful ways to construct complex acyclic frameworks from cyclic precursors.

Mechanistic Investigations of 4 Hydroxyhept 3 En 2 One Reactivity

Oxidation and Degradation Mechanisms of Hydroxyenones

The atmospheric and laboratory-based degradation of hydroxyenones, such as 4-hydroxyhept-3-en-2-one, is primarily driven by oxidative processes. Key initiators for these reactions include hydroxyl radicals (•OH) and ozone (O₃), which are prevalent in the troposphere and are also common laboratory oxidants. wikipedia.org

The hydroxyl radical is a highly reactive oxidant that plays a crucial role in the atmospheric degradation of volatile organic compounds (VOCs). wikipedia.orghydrogenlink.com Its reactions with unsaturated compounds like 4-hydroxyhept-3-en-2-one can proceed via two primary pathways: hydrogen atom abstraction or addition to the carbon-carbon double bond. wikipedia.orgnih.gov

H-Atom Abstraction: The •OH radical can abstract a hydrogen atom from various positions on the molecule, leading to the formation of water and an alkyl radical. wikipedia.org The subsequent reaction of this alkyl radical with molecular oxygen (O₂) forms a peroxy radical (RO₂•), which can undergo further reactions to yield a variety of stable, oxygenated products. wikipedia.org

•OH Addition: The hydroxyl radical can add to either carbon of the C=C double bond, forming β-hydroxyalkyl radical isomers. nih.gov This is often the dominant pathway for unsaturated compounds. These radicals then react with O₂ to form β-hydroxyperoxy radicals, which, in the presence of nitrogen oxides (NOₓ), can lead to the formation of products such as β-hydroxynitrates. nih.gov

The study of cyclohexanol degradation by •OH radicals, which also contains a hydroxyl group and a saturated carbon ring, showed that hydrogen abstraction leads to the formation of various products including cyclohexanone and different hydroxycyclohexanone isomers. researchgate.net This suggests that for 4-hydroxyhept-3-en-2-one, abstraction from the carbon bearing the hydroxyl group or from the alkyl chains is a plausible reaction channel.

Table 1: Plausible Products from Hydroxyl Radical-Initiated Oxidation of 4-Hydroxyhept-3-en-2-one

| Reaction Pathway | Intermediate Species | Potential Final Product(s) |

|---|---|---|

| •OH addition to C3 | 3,4-dihydroxy-2-heptyl radical | Heptane-2,3,4-trione (after further oxidation) |

| •OH addition to C4 | 3,4-dihydroxy-2-heptyl radical | 3-Hydroxyheptane-2,4-dione |

| H-abstraction from C5 | Hept-3-en-4-hydroxy-2-on-5-yl radical | 4-Hydroxyhept-3-en-2,5-dione |

Note: The listed products are hypothetical and based on established mechanisms for related compounds.

Ozone reacts readily with the carbon-carbon double bond of alkenes in a process known as ozonolysis. For 4-hydroxyhept-3-en-2-one, the reaction would occur at the C3=C4 double bond. This reaction proceeds through the formation of a primary ozonide (a molozonide), which rapidly rearranges to a more stable secondary ozonide. This intermediate can then decompose, especially in the presence of other molecules like water, to yield carbonyl compounds.

The fragmentation of the 4-hydroxyhept-3-en-2-one backbone at the double bond would be expected to produce two smaller carbonyl fragments. Specifically, cleavage of the C3=C4 bond would likely yield a fragment containing C1-C3 and another containing C4-C7. The initial products would be a dicarbonyl compound and a carboxylic acid or aldehyde, depending on the fate of the Criegee intermediate. In mass spectrometry, fragmentation of ketones is often initiated by ionization of a non-bonding electron on the oxygen, followed by cleavage of the adjacent alpha-carbon bond (alpha cleavage) or, if a gamma-hydrogen is available, a McLafferty rearrangement. youtube.com For ozonolysis, the fragmentation pattern is dictated by the chemical reaction itself.

Table 2: Expected Primary Carbonyl Products from Ozonolysis of 4-Hydroxyhept-3-en-2-one

| Initial Molecule | Ozonolysis Cleavage Site | Expected Fragment 1 | Expected Fragment 2 |

|---|

Note: The exact products can vary based on the reaction workup and the stabilization pathways of the Criegee intermediate.

The atmospheric oxidation of hydroxyketones and other VOCs is a significant source of secondary organic aerosol (SOA), which consists of a complex mixture of low-volatility organic compounds. researchgate.net The oxidation of vicinal diols (1,2-diols) can be selectively controlled to produce α-hydroxy ketones. researchgate.netthieme-connect.com Further oxidation of these α-hydroxy ketones can lead to C-C bond cleavage or the formation of diones. researchgate.netresearchgate.net

For instance, the oxidation of various 2-cyclopentenone and 2-cyclohexenone derivatives can yield tertiary α'-acetoxy oxidation products. organic-chemistry.org These reactions highlight that the carbon framework of hydroxyketones can be functionalized to produce a variety of secondary products. The specific products formed from 4-hydroxyhept-3-en-2-one would depend on the oxidant and reaction conditions, but could include diones, carboxylic acids, and smaller carbonyl compounds resulting from fragmentation, all of which could contribute to SOA formation if their volatility is sufficiently low.

Nucleophilic and Electrophilic Reactivity Studies of the Enone Moiety

The enone functional group in 4-hydroxyhept-3-en-2-one dictates much of its reactivity. This conjugated system possesses both electrophilic and nucleophilic character.

Electrophilic Character: The α,β-unsaturated carbonyl structure is a classic electrophile. nih.gov The carbonyl oxygen withdraws electron density, making the carbonyl carbon (C2) and the β-carbon (C4) electrophilic. This allows for nucleophilic attack at both positions. nih.gov Soft nucleophiles preferentially attack the β-carbon in a 1,4-conjugate addition (Michael addition), while hard nucleophiles tend to attack the carbonyl carbon directly in a 1,2-addition. nih.gov Studies on similar α,β-unsaturated aldehydes show they readily react with nucleophiles. nih.gov

Nucleophilic Character: In the presence of a base, a proton can be abstracted from the α-carbon (C1 methyl group), forming an enolate. This enolate is a potent nucleophile that can react with various electrophiles.

The reactivity of the enone moiety is central to its use in synthesis. For example, α'-hydroxyenones can serve as effective surrogates for α,β-unsaturated aldehydes in N-heterocyclic carbene (NHC)-catalyzed annulation reactions, although they are generally less reactive than their enal counterparts. nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms of Hydroxyenones

The presence of both a hydroxyl group and an enone system within the same molecule allows for the possibility of intramolecular cyclization. Under acidic or basic conditions, the hydroxyl group at C4 can act as an internal nucleophile.

Cyclization Pathways: The oxygen of the hydroxyl group could attack the electrophilic carbonyl carbon (C2) to form a five-membered heterocyclic ring (a furanone derivative). Alternatively, it could engage in a conjugate addition, attacking the β-carbon (C4), which is less likely as it would involve the formation of a strained three-membered ring. The formation of five- or six-membered rings is generally favored in intramolecular reactions. youtube.com The cyclization of a delta-hydroxy acid to a delta-lactone, for example, proceeds via nucleophilic attack of the hydroxyl group on the carboxylic acid group. youtube.com Similar principles apply here, where the ketone is the electrophile.

Rearrangement Mechanisms: If reaction conditions promote the formation of a carbocation, skeletal rearrangements can occur. For example, protonation of the hydroxyl group followed by loss of water would generate a carbocation at C4. This could be followed by a hydride shift from an adjacent carbon to form a more stable carbocation, leading to a rearranged product. masterorganicchemistry.com Such rearrangements are common in reactions involving carbocation intermediates. masterorganicchemistry.com Asymmetric intramolecular Stetter reactions, for example, utilize the reactivity of cyclohexadienones to produce hydrobenzofuranones through a cyclization process. nih.gov

Influence of Structural Substituents and Reaction Conditions on Chemical Reactivity

The reactivity of 4-hydroxyhept-3-en-2-one is modulated by its structural features and the external reaction conditions.

Structural Substituents: The alkyl groups (a methyl group at C1 and an ethyl group attached to C4) have both steric and electronic effects. Steric hindrance from the ethyl group can influence the approach of nucleophiles or catalysts to the C3=C4 double bond and the C4 hydroxyl group. Electronically, alkyl groups are weakly electron-donating, which can slightly decrease the electrophilicity of the enone system compared to an unsubstituted enone. Studies on other systems have shown that even subtle steric effects can diminish reactivity. nih.gov The presence of electron-donating groups can lower the electrophilicity of a chromone system, reducing reaction yields in some cases. beilstein-journals.org Conversely, electron-withdrawing substituents on α-hydroxy ketones can lead to faster oxidation rates. researchgate.net

Reaction Conditions: The chemical pathway taken by 4-hydroxyhept-3-en-2-one is highly dependent on the reaction conditions.

pH: Acidic conditions can catalyze cyclization by protonating the carbonyl oxygen, enhancing its electrophilicity. Basic conditions can promote enolate formation, favoring reactions at the α-carbon, or deprotonate the hydroxyl group, increasing its nucleophilicity for cyclization.

Catalysts: The choice of catalyst is critical. Metal catalysts like ruthenium or manganese can promote selective oxidation of the hydroxyl group. researchgate.netnih.gov N-heterocyclic carbenes can catalyze annulation reactions at the enone moiety. nih.gov

Temperature and Solvent: These factors influence reaction rates and can shift equilibria between different products. For example, certain oxidation reactions are performed at low temperatures to maintain selectivity. researchgate.net

Table 3: General Influence of Reaction Conditions on Reactivity Pathways of Hydroxyenones

| Condition | Favored Reaction Type | Example Mechanism |

|---|---|---|

| Acidic (H⁺) | Intramolecular Cyclization, Rearrangement | Protonation of carbonyl or hydroxyl group, facilitating nucleophilic attack or carbocation formation. masterorganicchemistry.comrsc.org |

| Basic (e.g., DBU, NaOEt) | Enolate Formation, Michael Addition | Abstraction of α-proton, creating a nucleophilic enolate; catalysis of conjugate addition. youtube.combeilstein-journals.org |

| Radical Initiator (e.g., UV light, •OH) | Oxidation, Degradation | H-atom abstraction or addition to double bonds, leading to fragmentation and oxygenation. wikipedia.orgresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Hydroxyhept-3-en-2-one |

| Ozone |

| Cyclohexanol |

| Cyclohexanone |

| Hydroxycyclohexanone |

| 2-oxobutanal |

| Propanal |

| 2-cyclopentenone |

| 2-cyclohexenone |

| Nitrogen oxides |

| Water |

| Oxygen |

| Carbon |

| Furanone |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

Computational and Theoretical Analyses of 4 Hydroxyhept 3 En 2 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to determine the optimized molecular geometry and electronic properties of organic compounds.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

A hypothetical FMO analysis of 4-Hydroxyhept-3-en-2-one would involve calculating the energies of these orbitals. From these energies, various reactivity descriptors could be determined, such as:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -(I+A)/2)

Table 1: Hypothetical Reactivity Descriptors for 4-Hydroxyhept-3-en-2-one (Note: The following data is illustrative and not based on actual calculations, as no specific literature is available.)

| Parameter | Symbol | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 5.3 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 1.2 eV |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.189 |

| Electrophilicity Index | ω | 2.80 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For 4-Hydroxyhept-3-en-2-one, one would expect negative potential regions around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential regions around the hydrogen atoms.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. For 4-Hydroxyhept-3-en-2-one, this could involve studying its tautomerization, oxidation, reduction, or participation in condensation reactions. Transition state analysis would involve locating the first-order saddle point on the potential energy surface that connects reactants and products. The energy barrier of the transition state determines the reaction rate.

Kinetic Parameter Determination through Theoretical Calculations for Hydroxyenone Transformations

Theoretical calculations can provide valuable insights into the kinetics of chemical reactions. Using transition state theory, the rate constants of elementary reaction steps can be calculated from the Gibbs free energy of activation (ΔG‡). For transformations involving 4-Hydroxyhept-3-en-2-one, computational studies could determine the activation energies for various potential reaction pathways, thereby predicting the most favorable reaction conditions and products.

Conformational Analysis and Stereochemical Predictions

The biological and chemical activity of a molecule is often dependent on its three-dimensional structure. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For 4-Hydroxyhept-3-en-2-one, which has several rotatable bonds, a systematic conformational search would be necessary to identify the global minimum and other low-energy conformers. This analysis would provide insights into the preferred shape of the molecule, which is crucial for understanding its interactions with other molecules. Stereochemical predictions could also be made for reactions that generate new stereocenters.

Occurrence, Isolation, and Biosynthetic Pathways of Hydroxyheptenones

Identification in Natural Sources and Biological Systems

Information regarding the specific isolation of 4-hydroxyhept-3-en-2-one from natural sources is scarce. However, the broader family of hydroxyketones and enones is well-represented in the biological world, frequently as components of pheromone blends in insects. For instance, (R)-3-hydroxyhexan-2-one has been identified as a pheromone component in several species of cerambycid beetles, including Cyrtophorus verrucosus. illinois.edu In this species, it is produced by males alongside nonan-2-one. illinois.edu Similarly, other long-chain unsaturated ketones serve as sex pheromones for various moth species, such as the peach fruit moth (Carposina niponensis), which utilizes a blend of (Z)-7-eicosen-11-one and (Z)-7-nonadecen-11-one. researchgate.net

These examples of structurally related compounds suggest that if 4-hydroxyhept-3-en-2-one were to be found in nature, it would likely be as a minor component of a complex chemical signature in an insect or plant species. The identification of such compounds typically involves the collection of volatile or cuticular extracts followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS).

| Compound Name | Insect Species | Function |

|---|---|---|

| (R)-3-Hydroxyhexan-2-one | Cyrtophorus verrucosus | Pheromone Component |

| (Z)-7-Eicosen-11-one | Carposina niponensis (Peach Fruit Moth) | Sex Pheromone |

| (Z)-7-Nonadecen-11-one | Carposina niponensis (Peach Fruit Moth) | Sex Pheromone |

| (E)-9-Oxo-dec-2-enoic acid (9-ODA) | Apis mellifera (Honey Bee) | Queen Pheromone |

Proposed Biosynthetic Routes to Hydroxyketones and Enones

The biosynthesis of hydroxyketones and enones in insects is generally understood to originate from primary metabolic pathways, particularly those of fatty acids and isoprenoids. nih.gov Insects have evolved to utilize tissue-specific enzymes to modify products of normal metabolism into a diverse array of semiochemicals. nih.gov

For aliphatic ketones and hydroxyketones, the proposed biosynthetic pathways often involve modifications of fatty acid metabolism. nih.govresearchgate.net The general steps can include:

Fatty Acid Synthesis: The creation of fatty acyl-CoA precursors.

Elongation/Shortening and Desaturation: Modification of the fatty acid chain length and introduction of double bonds.

Oxidation and Decarboxylation: The introduction of a ketone group often involves hydroxylation followed by oxidation, or is derived from 3-keto acids which are then decarboxylated. nih.govumich.edu

In the case of a C7 compound like 4-hydroxyhept-3-en-2-one, the biosynthesis could potentially start from a short-chain fatty acid or be derived from the modification of a larger molecule. The presence of both a hydroxyl group and a ketone function, along with a double bond, suggests a series of enzymatic reactions involving desaturases, hydroxylases, and oxidoreductases. In adult flies, oenocytes are known to be involved in the synthesis of very-long-chain fatty acids that are precursors to hydrocarbons and pheromones, and these cells are also implicated in energy and lipid metabolism. frontiersin.org

| Enzyme Class | Function in Biosynthesis |

|---|---|

| Fatty Acid Synthases | Initial chain formation |

| Desaturases | Introduction of double bonds |

| Elongases | Chain elongation |

| Hydroxylases | Introduction of hydroxyl groups |

| Oxidoreductases | Conversion of hydroxyl groups to ketones |

Role in Chemical Communication and Ecological Interactions for Related Chiral Hydroxyketones

Chemical communication is a fundamental aspect of insect life, governing behaviors such as mating, aggregation, and defense. wikipedia.org Pheromones, which are chemicals used for intraspecific communication, are often highly specific. nih.gov Chirality plays a crucial role in this specificity, as different enantiomers of the same compound can elicit different behavioral responses or be inactive.

For example, in cerambycid beetles, the (R)-enantiomer of 3-hydroxyhexan-2-one (B1256532) is the active pheromone component. illinois.edu The presence of other compounds in the blend, such as nonan-2-one in C. verrucosus, can enhance the specificity of the signal and attraction. illinois.edu This highlights that both the specific compound and the ratio of components in a blend are often critical for effective chemical communication.

The ecological role of such compounds is to ensure reproductive isolation between closely related species. By producing and responding to unique chemical blends, insects can avoid unproductive mating attempts. The diversity of these chemical signals is thought to be a driver of insect diversification. The biosynthesis of these varied compounds is made possible by the modular nature of the underlying metabolic pathways, such as fatty acid metabolism, which can be modified to produce a wide array of final products. researchgate.net

While the specific role of 4-hydroxyhept-3-en-2-one remains uncharacterized, the principles derived from the study of related chiral hydroxyketones suggest that if it functions as a semiochemical, its activity would likely be highly stereospecific and part of a multicomponent blend that mediates a specific ecological interaction.

Compound Index

| (E)-9-Oxo-dec-2-enoic acid |

| (R)-3-Hydroxyhexan-2-one |

| (Z)-7-Eicosen-11-one |

| (Z)-7-Nonadecen-11-one |

| 4-Hydroxyhept-3-en-2-one |

| Nonan-2-one |

Synthesis and Reactivity of 4 Hydroxyhept 3 En 2 One Derivatives and Analogues

Modification of the Carbon Skeleton and Functional Group Introduction

The synthesis of derivatives of 4-hydroxyhept-3-en-2-one often involves modifications to its basic carbon framework. A key strategy for this is the base-mediated condensation of ketones with appropriate esters. This approach allows for the introduction of various substituents, thereby altering the steric and electronic properties of the parent molecule.

One documented example is the synthesis of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, which are analogues of 4-hydroxyhept-3-en-2-one. These compounds are prepared through the condensation of ketones with pyridinecarboxylates in the presence of a base. nih.gov This reaction extends the carbon skeleton and introduces a heterocyclic, aromatic pyridyl group at the C4 position, significantly modifying the molecule's structure and potential biological activity.

Table 1: Synthesis of 4-Hydroxy-4-(pyridyl)alk-3-en-2-one Analogues nih.gov

| Reactant 1 (Ketone) | Reactant 2 (Ester) | Product |

|---|---|---|

| Acetone (B3395972) | Methyl nicotinate | 4-Hydroxy-4-(pyridin-3-yl)but-3-en-2-one |

| Acetone | Methyl isonicotinate | 4-Hydroxy-4-(pyridin-4-yl)but-3-en-2-one |

Beyond condensation reactions, other methods for carbon skeleton modification common for related β-dicarbonyl compounds include C-alkylation. For instance, the alkylation of similar phenolic compounds like 4-hydroxybenzophenone (B119663) can be achieved using various alkylating agents in the presence of a base and sometimes a phase-transfer catalyst to improve efficiency. google.comgoogle.com Such strategies could theoretically be adapted to introduce alkyl chains at the C3 position of the hydroxyenone scaffold, provided the hydroxyl group is appropriately protected.

Functional Group Interconversions at Hydroxyl and Ketone Centers

The hydroxyl and ketone groups of the 4-hydroxyenone core are prime sites for functional group interconversions, enabling the synthesis of a diverse array of derivatives.

Reactions at the Ketone Center: The ketone's carbonyl group is susceptible to a variety of nucleophilic additions and reductions. jackwestin.commasterorganicchemistry.com

Reduction: The ketone can be reduced to a secondary alcohol, yielding a diol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com The diastereoselectivity of such reductions in β-hydroxy ketones can often be controlled. For example, hydroxyl-directed reductions can lead to specific 1,3-diol stereoisomers. The Narasaka-Prasad reduction provides 1,3-syn-diols, while the Evans-Saksena reduction yields 1,3-anti-diols. youtube.com

Reductive Amination: The ketone can be converted into an amine via reductive amination. This two-step process involves the initial formation of an imine with a primary amine, followed by reduction. libretexts.org

Wittig Reaction: The carbonyl can be transformed into a carbon-carbon double bond using a phosphorus ylide in the Wittig reaction, allowing for the extension of the carbon chain. masterorganicchemistry.com

Formation of Imines and Enamines: Reaction with primary amines yields imines, while secondary amines produce enamines. jackwestin.comlibretexts.org These reactions are typically acid-catalyzed and involve the elimination of water. libretexts.org

Reactions at the Hydroxyl Center: The hydroxyl group can be targeted through oxidation, acylation, or conversion into a leaving group for subsequent substitution. nih.gov

Oxidation: Oxidation of the secondary alcohol would generate a 1,3-diketone. However, this is not possible for the parent 4-hydroxyhept-3-en-2-one as it is a tertiary alcohol analogue (enol form). In derivatives where the hydroxyl is on a secondary carbon, reagents like pyridinium (B92312) chlorochromate (PCC) could be employed.

Activation: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. nih.gov This activation facilitates nucleophilic substitution reactions. For chiral alcohols, reactions with reagents like thionyl chloride can proceed with either inversion or retention of configuration depending on the reaction conditions. libretexts.org

Development of Optically Active Hydroxyenone Derivatives

The creation of enantiomerically pure hydroxyenone derivatives is crucial for applications in asymmetric synthesis and medicinal chemistry. Several strategies have been developed to achieve this, including asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: One powerful method for the enantioselective synthesis of γ-hydroxyenones involves the chiral base-catalyzed Kornblum–DeLaMare rearrangement. nih.govresearchgate.netfigshare.com This process starts with a diene which undergoes photochemical dioxygenation to form an endoperoxide. The desymmetrization of this meso-endoperoxide using a chiral base, such as a cinchona alkaloid, yields the enantioenriched 4-hydroxyenone. nih.govresearchgate.net This approach allows for the generation of products with multiple contiguous stereocenters with high selectivity. researchgate.net

Table 2: Chiral Base-Catalyzed Kornblum–DeLaMare Rearrangement nih.govresearchgate.net

| Diene Substrate | Chiral Base Catalyst | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Cyclopentadiene | Cinchona Alkaloid Derivative | (S)-4-Hydroxycyclopent-2-en-1-one | High |

Chiral Resolution: Chiral resolution is a classical method for separating racemic mixtures into their constituent enantiomers. wikipedia.org This can be achieved by reacting the racemic hydroxyenone with a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. For hydroxyenones, which are alcohols, chiral acids can be used to form diastereomeric esters. libretexts.org Alternatively, enzymatic kinetic resolution, for example using an acylase, can selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the resulting alcohol from the unreacted ester. researchgate.net

Application of Hydroxyheptenone Scaffolds in Complex Molecule Synthesis

The 4-hydroxyenone motif serves as a valuable building block in the synthesis of more complex molecular architectures, particularly in the construction of cyclic systems and natural products. nih.govnih.govuni-konstanz.de

One of the most significant applications is their use as dienophiles in the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The α′-hydroxy enone moiety plays a crucial role in activating the dienophile for this [4+2] cycloaddition. acs.org The internal hydrogen bond between the hydroxyl and carbonyl groups can pre-organize the molecule into a reactive conformation. acs.org Furthermore, the hydroxyl group can coordinate to Lewis or Brønsted acids, which catalyze the reaction and can control the stereochemical outcome, making them highly useful in asymmetric Diels-Alder reactions for the synthesis of complex six-membered rings. acs.org

Table 3: Diels-Alder Reaction with Hydroxyenone Dienophiles acs.org

| Diene | Dienophile | Catalyst | Product Type |

|---|---|---|---|

| Cyclopentadiene | Chiral α′-hydroxy enone | Brønsted Acid | Chiral Cyclohexene Adduct |

| Isoprene | Achiral α′-hydroxy enone | Chiral Cu-bis(oxazoline) | Enantioenriched Cyclohexene Adduct |

The inherent functionality of the hydroxyenone scaffold—a nucleophilic hydroxyl group, an electrophilic carbonyl carbon, and an electrophilic β-carbon—allows for its incorporation into a variety of synthetic pathways. For instance, related 4-hydroxy-2-pyrone structures are recognized as important building blocks for preparing biologically significant molecules, including various aromatics and heterocyclic compounds. mdpi.comencyclopedia.pub This highlights the potential of the simpler 4-hydroxyhept-3-en-2-one scaffold to act as a precursor in the modular synthesis of natural products and their analogues. nih.govnih.gov

Advanced Spectroscopic Characterization in Research of 4 Hydroxyhept 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Hydroxyhept-3-en-2-one, providing precise information on the connectivity and chemical environment of each atom. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's proton and carbon framework.

The ¹H NMR spectrum provides characteristic signals for the different types of protons. The acetyl group's methyl protons (H-1) typically appear as a sharp singlet. The vinyl proton (H-3) signal is a singlet due to the absence of adjacent protons. The methylene (B1212753) (H-5) and methyl (H-7) protons of the propyl group exhibit multiplets resulting from spin-spin coupling. The hydroxyl proton (-OH) often presents as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbon (C-2), the olefinic carbons (C-3 and C-4), the acetyl methyl carbon (C-1), and the carbons of the n-propyl group (C-5, C-6, and C-7). The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Hydroxyhept-3-en-2-one in CDCl₃

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | -CH₃ | ~2.1-2.3 (s) | ~25-30 |

| 2 | -C=O | - | ~198-202 |

| 3 | =CH- | ~5.5-5.7 (s) | ~98-102 |

| 4 | =C-OH | - | ~175-180 |

| 5 | -CH₂- | ~2.1-2.3 (t) | ~30-35 |

| 6 | -CH₂- | ~1.5-1.7 (sextet) | ~20-25 |

| 7 | -CH₃ | ~0.9-1.0 (t) | ~13-15 |

| - | -OH | Variable (broad s) | - |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary. (s = singlet, t = triplet)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of 4-Hydroxyhept-3-en-2-one and to gain structural insights from its fragmentation patterns. The compound has a molecular formula of C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 128.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Key fragmentation pathways for this molecule include α-cleavage adjacent to the carbonyl group and cleavage of the propyl side chain.

Common Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of the acetyl group results in a prominent peak at m/z 113 [M-15]⁺.

Loss of a propyl radical (•C₃H₇): Cleavage of the bond between C4 and C5 leads to a fragment at m/z 85 [M-43]⁺.

Loss of an acetyl radical (•COCH₃): This cleavage results in a fragment ion at m/z 85.

Loss of an ethyl group (•C₂H₅): A peak at m/z 99 [M-29]⁺ can occur from the propyl chain.

Table 2: Expected Mass Spectrometry Fragments for 4-Hydroxyhept-3-en-2-one

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of methyl radical from acetyl group |

| 99 | [M - C₂H₅]⁺ | Loss of ethyl radical from propyl group |

| 85 | [M - COCH₃]⁺ | Loss of acetyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in 4-Hydroxyhept-3-en-2-one. These methods probe the vibrational modes of the molecule's bonds.

The IR spectrum is expected to show strong, characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The α,β-unsaturated ketone system gives rise to two distinct, strong bands: one for the C=O stretch, typically around 1650-1670 cm⁻¹, and one for the C=C stretch, usually found at a lower frequency of approximately 1620-1640 cm⁻¹. The conjugation lowers the frequency of both stretching vibrations compared to their non-conjugated counterparts. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C and C=O stretching vibrations are often strong and can be clearly distinguished, confirming the presence of the enone functional group.

Table 3: Characteristic Vibrational Frequencies for 4-Hydroxyhept-3-en-2-one

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Conjugated Ketone | 1650 - 1670 | Strong |

| C=C Stretch | Alkene | 1620 - 1640 | Medium-Strong |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are powerful tools for analyzing chiral molecules. However, 4-Hydroxyhept-3-en-2-one, in its ground state, is an achiral molecule. It lacks a stereocenter and possesses a plane of symmetry that bisects the molecule through the C=C double bond and the associated hydroxyl and carbonyl groups.

Therefore, a solution of pure 4-Hydroxyhept-3-en-2-one will not exhibit any optical activity and is silent in chiroptical spectroscopic measurements. These techniques would not be applicable for determining enantiomeric excess or assigning stereochemistry, as there are no enantiomers to distinguish.

Chiroptical spectroscopy would only become relevant under specific circumstances:

Chiral Derivatization: If the compound were chemically modified to introduce a chiral center.

Chiral Environment: If the molecule were studied in a chiral solvent or bound to a chiral host molecule (e.g., a cyclodextrin (B1172386) or an enzyme), which could induce a chiral conformation and thus a CD signal.

In the absence of such conditions, the analysis of 4-Hydroxyhept-3-en-2-one relies on the other spectroscopic methods discussed for its complete characterization.

Future Directions and Emerging Research Avenues for 4 Hydroxyhept 3 En 2 One

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of α,β-unsaturated ketones, including 4-Hydroxyhept-3-en-2-one, is a cornerstone of organic chemistry, traditionally relying on methods like the aldol (B89426) condensation. Future research will undoubtedly focus on the development of novel catalytic systems that are not only highly efficient but also adhere to the principles of green chemistry. The aim is to minimize waste, reduce energy consumption, and utilize renewable resources.

A key area of development will be the design of heterogeneous catalysts. Solid catalysts, such as zeolites, functionalized mesoporous silicas, and metal-organic frameworks (MOFs), offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and enhanced stability. Research will likely explore the tailoring of active sites within these materials to achieve high selectivity for the desired 4-Hydroxyhept-3-en-2-one product, minimizing the formation of byproducts.

Furthermore, the exploration of biocatalysis presents a promising frontier. Enzymes, such as aldolases, can catalyze the formation of carbon-carbon bonds with high stereoselectivity under mild reaction conditions. The discovery and engineering of novel enzymes with specificity for the substrates required for 4-Hydroxyhept-3-en-2-one synthesis could lead to highly efficient and environmentally benign production methods.

The use of earth-abundant metal catalysts, such as iron, copper, and manganese, is another critical direction. These metals offer a more sustainable and cost-effective alternative to precious metal catalysts like palladium and rhodium. Research will focus on the design of sophisticated ligand architectures to modulate the reactivity and selectivity of these abundant metals for the synthesis of α,β-unsaturated ketones.

Finally, the development of organocatalysis, which utilizes small organic molecules as catalysts, will continue to be a vibrant area of research. wikipedia.org Proline and its derivatives have already proven effective in aldol-type reactions, and the design of new, more efficient organocatalysts for the synthesis of 4-Hydroxyhept-3-en-2-one is a key objective. wikipedia.org

| Catalytic System | Advantages | Research Focus |

| Heterogeneous Catalysts | Easy separation, reusability, stability | Tailoring of active sites for selectivity |

| Biocatalysis (Enzymes) | High stereoselectivity, mild conditions | Discovery and engineering of specific enzymes |

| Earth-Abundant Metal Catalysts | Sustainable, cost-effective | Ligand design for improved reactivity |

| Organocatalysis | Metal-free, environmentally benign | Development of more efficient catalysts |

Integration of Advanced Computational Modeling for Predictive Chemistry and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in modern chemical research. For 4-Hydroxyhept-3-en-2-one, advanced computational modeling will play a pivotal role in accelerating the discovery of new synthetic routes and in providing a deeper understanding of reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to elucidate the intricate details of catalytic cycles involved in the synthesis of 4-Hydroxyhept-3-en-2-one. By modeling the energies of reactants, intermediates, transition states, and products, researchers can identify rate-determining steps, predict the effect of different catalysts and reaction conditions, and rationalize observed selectivities. This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of reactants and catalysts in solution. This is particularly valuable for understanding enzyme-catalyzed reactions, where the flexibility of the enzyme's active site plays a crucial role in substrate binding and catalysis. MD simulations can help in the rational design of enzyme mutants with enhanced activity and selectivity for the synthesis of 4-Hydroxyhept-3-en-2-one.

Machine learning and artificial intelligence are also poised to revolutionize the field of predictive chemistry. By training algorithms on large datasets of known reactions, it may become possible to predict the optimal conditions for the synthesis of 4-Hydroxyhept-3-en-2-one or to even discover entirely new synthetic pathways. These in silico tools will be instrumental in guiding experimental efforts and in accelerating the pace of discovery.

Exploration of Undiscovered Natural Occurrences and Elucidation of Novel Biosynthetic Pathways

The α,β-unsaturated ketone motif is a common feature in a vast array of natural products with diverse biological activities. nih.gov While 4-Hydroxyhept-3-en-2-one itself may not have been widely reported from natural sources, the exploration of novel natural occurrences of this or structurally similar compounds is a promising research avenue. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, coupled with sophisticated data analysis methods, will be crucial in the identification of new natural products from complex biological matrices.

The discovery of 4-Hydroxyhept-3-en-2-one or its derivatives in plants, fungi, or bacteria would open up exciting possibilities for the elucidation of novel biosynthetic pathways. researchgate.net Understanding how nature synthesizes these molecules can provide inspiration for the development of new, biomimetic synthetic strategies. pressbooks.publibretexts.org The identification and characterization of the enzymes involved in these pathways could also lead to new biocatalysts for the sustainable production of 4-Hydroxyhept-3-en-2-one and related compounds. nih.govnih.gov

Genomic and transcriptomic approaches will be instrumental in identifying the gene clusters responsible for the biosynthesis of these compounds. Heterologous expression of these gene clusters in well-characterized host organisms, such as E. coli or yeast, can be used to confirm their function and to produce the target molecules in larger quantities for further study.

Potential in Advanced Materials Science and Molecular Engineering Applications

The inherent reactivity of the α,β-unsaturated ketone functionality, particularly its susceptibility to Michael addition, makes 4-Hydroxyhept-3-en-2-one an attractive building block for the development of advanced materials. wikipedia.org The carbon-carbon double bond can participate in polymerization reactions, leading to the formation of novel polymers with unique properties. researchgate.net The ability to introduce a hydroxyl group at a specific position offers further opportunities for tailoring the material's characteristics, such as hydrophilicity and cross-linking capabilities.

Future research could focus on the synthesis of polymers and copolymers incorporating 4-Hydroxyhept-3-en-2-one as a monomer. These materials could find applications in areas such as coatings, adhesives, and biomedical devices. The reactivity of the enone moiety could also be exploited for the development of "smart" materials that respond to specific stimuli, such as changes in pH or the presence of certain biomolecules.

In the realm of molecular engineering, the Michael acceptor properties of 4-Hydroxyhept-3-en-2-one can be utilized for the covalent modification of surfaces and biomolecules. magtech.com.cnmdpi.comfiveable.me This could be leveraged for the development of biosensors, drug delivery systems, and new therapeutic agents. The ability to precisely control the reactivity of the enone through chemical modification will be a key aspect of this research. The understanding of how these Michael acceptors interact with biological systems is crucial for designing molecules with specific biological activities. mdpi.com

| Application Area | Potential of 4-Hydroxyhept-3-en-2-one |

| Polymer Chemistry | Monomer for novel polymers with tunable properties. researchgate.net |

| Smart Materials | Development of responsive materials based on the reactivity of the enone. |

| Bioconjugation | Covalent modification of proteins and other biomolecules. fiveable.me |

| Drug Discovery | Design of targeted covalent inhibitors. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxyhept-3-en-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 4-Hydroxyhept-3-en-2-one typically involves aldol condensation or oxidation of precursor enols. Key parameters include:

- Solvent system : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Catalyst : Acidic or basic catalysts (e.g., NaOH or p-TsOH) influence regioselectivity.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-oxidation. For reproducibility, document detailed protocols in the main manuscript for up to five critical steps, with extended data in supplementary materials . Validate purity via HPLC (≥95%) and compare with spectral libraries (e.g., PubChem or NIST) .

Q. How should researchers characterize 4-Hydroxyhept-3-en-2-one’s structural and functional properties?

Methodological Answer: Use a tiered analytical approach:

- Primary characterization : NMR (¹H/¹³C) to confirm backbone structure and stereochemistry.

- Functional groups : IR spectroscopy for hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₁₂O₂). Include raw spectral data in appendices and processed data in the main text, aligning with IUPAC naming conventions .

Advanced Research Questions

Q. How can contradictory spectral data for 4-Hydroxyhept-3-en-2-one be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from solvent artifacts or tautomeric equilibria. Address these by:

- Multi-nuclear NMR : Use DEPT-135 or 2D-COSY to resolve overlapping signals.

- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).

- Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). Document uncertainties in methodology and cross-validate with independent techniques (e.g., X-ray crystallography if crystalline) .

Q. What strategies optimize the enantioselective synthesis of 4-Hydroxyhept-3-en-2-one for chiral studies?

Methodological Answer: Chiral resolution can be achieved via:

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL) with transition metals (e.g., Ru or Pd).

- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA) with mobile phases optimized for polar compounds.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures. Report enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents, and justify statistical significance through triplicate trials .

Data Analysis and Interpretation

Q. How should researchers statistically validate quantitative data (e.g., yield, purity) for 4-Hydroxyhept-3-en-2-one?

Methodological Answer: Apply the following framework:

- Replicates : Perform ≥3 independent syntheses to calculate mean ± standard deviation.

- Outlier detection : Use Grubbs’ test (α=0.05) to exclude anomalous data.

- Error propagation : Quantify uncertainties in yield calculations using partial derivatives of measured variables (e.g., mass, volume). Present processed data in tables with SI units and significant figures consistent with instrument precision (e.g., ±0.1 mg for mass) .

Q. What analytical approaches reconcile discrepancies between computational predictions and experimental results for this compound?

Methodological Answer: Discrepancies may stem from solvent effects or basis set limitations in simulations. Mitigate by:

- Explicit solvent modeling : Incorporate solvent molecules in DFT calculations (e.g., using SMD continuum models).

- Benchmarking : Compare multiple functionals (B3LYP vs. M06-2X) to identify the best fit for carbonyl systems.

- Experimental controls : Validate computational assumptions (e.g., protonation state) via pH-dependent NMR. Discuss limitations in the "Analysis" section and propose iterative refinements to models .

Tables for Key Methodological Parameters

Guidelines for Reporting

- Data presentation : Use appendices for raw datasets >4000 words; highlight processed data in the main text .

- Ethical standards : Avoid commercial vendor bias; cite peer-reviewed databases (e.g., PubChem, NIST) over vendor catalogs .

- Contradiction analysis : Explicitly address methodological limitations and propose replication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.